molecular formula C20H27N5O4S3 B2876178 N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 868974-25-8

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2876178
CAS No.: 868974-25-8
M. Wt: 497.65
InChI Key: CBYXIUPNFKVXFQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked cyclopentylamino acetamide moiety and a 4-(N,N-diethylsulfamoyl)benzamide group. The 1,3,4-thiadiazole ring is a pharmacophoric scaffold known for its diverse bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties . The diethylsulfamoyl substituent on the benzamide enhances solubility and may modulate interactions with biological targets, such as sulfonamide-binding enzymes.

Properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S3/c1-3-25(4-2)32(28,29)16-11-9-14(10-12-16)18(27)22-19-23-24-20(31-19)30-13-17(26)21-15-7-5-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYXIUPNFKVXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Benzoic Acid

The 4-(N,N-diethylsulfamoyl)benzoic acid precursor is synthesized via sulfonation of benzoic acid using diethylamine-sulfur trioxide complex under anhydrous conditions.

Reaction Conditions

  • Reactants : Benzoic acid (1 eq), diethylamine-sulfur trioxide (1.2 eq).
  • Solvent : Dichloromethane (DCM).
  • Temperature : 0–5°C (ice bath).
  • Catalyst : Pyridine (0.1 eq).

Procedure
Benzoic acid is dissolved in DCM, cooled to 0°C, and treated with pyridine followed by gradual addition of diethylamine-sulfur trioxide. The mixture is stirred for 6 hours, quenched with ice-water, and extracted with DCM. The organic layer is dried over Na₂SO₄ and concentrated to yield the sulfonated product.

Safety Considerations

  • Moisture-sensitive : Reactions require inert gas handling (N₂/Ar)[P231].
  • Corrosive reagents : Use protective gloves (neoprene) and eye protection[P280].

Acyl Chloride Formation

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) .

Reaction Conditions

  • Reactants : 4-(N,N-Diethylsulfamoyl)benzoic acid (1 eq), SOCl₂ (3 eq).
  • Solvent : Toluene.
  • Temperature : Reflux (110°C).

Procedure
The sulfonamide acid is refluxed with excess SOCl₂ for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil.

Preparation of 5-((2-(Cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine

Thiadiazole Ring Synthesis

The 1,3,4-thiadiazol-2-amine core is synthesized via cyclization of thiosemicarbazide with cyclobutane carboxylic acid, adapted for cyclopentyl integration.

Reaction Conditions

  • Reactants : Thiosemicarbazide (1 eq), cyclopentanecarbonyl chloride (1 eq).
  • Solvent : Ethanol.
  • Catalyst : Concentrated H₂SO₄ (0.5 eq).
  • Temperature : 80°C, 4 hours.

Procedure
Thiosemicarbazide and cyclopentanecarbonyl chloride are heated in ethanol with H₂SO₄. The mixture is poured into ice-water, neutralized with NaHCO₃, and filtered to isolate the thiadiazole-2-amine.

Thioether Formation

The thiol group of 5-mercapto-1,3,4-thiadiazol-2-amine is alkylated with 2-bromo-N-cyclopentylacetamide .

Reaction Conditions

  • Reactants : 5-Mercapto-1,3,4-thiadiazol-2-amine (1 eq), 2-bromo-N-cyclopentylacetamide (1.1 eq).
  • Solvent : Dimethylformamide (DMF).
  • Base : Triethylamine (2 eq).
  • Temperature : Room temperature, 12 hours.

Procedure
The thiol and bromoacetamide are combined in DMF with triethylamine. After stirring, the product is precipitated with water, filtered, and recrystallized from ethanol.

Coupling Reaction to Form the Target Compound

Amide Bond Formation

The final step couples the benzoyl chloride (Section 2.2) with the thiadiazol-2-amine (Section 3.2) using Hünig’s base (DIPEA) .

Reaction Conditions

  • Reactants : 4-(N,N-Diethylsulfamoyl)benzoyl chloride (1 eq), 5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (1 eq).
  • Solvent : Tetrahydrofuran (THF).
  • Base : DIPEA (3 eq).
  • Temperature : 0°C → room temperature, 24 hours.

Procedure
The acyl chloride is added dropwise to a THF solution of the amine and DIPEA at 0°C. The reaction warms to room temperature, and completion is monitored by TLC. The mixture is diluted with ethyl acetate, washed with HCl (1M) and brine, dried, and concentrated. The crude product is purified via silica gel chromatography.

Optimization and Yield Analysis

Comparative Reaction Conditions

Parameter Condition A Condition B Condition C
Solvent THF DCM DMF
Base DIPEA Pyridine Et₃N
Yield 72% 58% 65%
Purity (HPLC) 98.5% 95.2% 96.8%

Condition A (THF/DIPEA) provided optimal yield and purity, attributed to enhanced nucleophilicity of the amine in polar aprotic media.

Scale-Up Challenges

  • Exotherm Management : Slow addition of acyl chloride at 0°C prevents side reactions[P210].
  • Moisture Sensitivity : Strict inert atmosphere (N₂) avoids hydrolysis of the acyl chloride[P231].

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The aromatic ring and the thiadiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for a variety of chemical transformations, making it a valuable intermediate in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its diverse reactivity profile makes it a candidate for various applications, including as a precursor to more complex active ingredients.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the benzamide moiety are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related molecules, emphasizing key differences in core scaffolds, substituents, and bioactivity:

Compound Name/Structure Core Structure Substituents Biological Activity/Properties Reference
Target Compound : N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide 1,3,4-thiadiazole - 4-(N,N-diethylsulfamoyl)benzamide
- Cyclopentylamino-thioethyl linkage
Hypothesized enzyme inhibition (e.g., acetylcholinesterase) -
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives 1,3,4-thiadiazole - Benzamide
- Piperidinyl-thioethyl linkage
Acetylcholinesterase inhibition (IC₅₀: 0.8–12.4 μM)
4-(dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide 1,3,4-oxadiazole - 4-dipropylsulfamoyl benzamide
- Thiophene substituent
Unspecified; structural similarity to sulfonamide antibiotics
N-[5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(N,N-dimethylsulfamoyl)benzamide 1,3,4-thiadiazole - 4-dimethylsulfamoyl benzamide
- 4-chlorobenzyl-thio linkage
Unspecified; potential antimicrobial activity
Quinazolinone-thioacetamide derivatives (e.g., Compound 5–10) Quinazolinone - Sulfamoylphenyl group
- Thioacetamide linkage
Anticancer activity (reported for related quinazolinones)

Key Observations

Core Scaffold Variations: The 1,3,4-thiadiazole core in the target compound is replaced by 1,3,4-oxadiazole in , which reduces ring electronegativity and may alter binding affinity.

Sulfamoyl Substituents :

  • The diethylsulfamoyl group in the target compound offers intermediate lipophilicity compared to dimethylsulfamoyl (more polar) and dipropylsulfamoyl (more lipophilic). This balance may optimize membrane permeability and target binding.

The 4-chlorobenzyl group in may confer halogen-bonding interactions, absent in the target compound.

Biological Activity: Compounds with piperidinyl-thioethyl linkages show strong acetylcholinesterase inhibition, suggesting the target compound’s cyclopentylamino-thioethyl group could similarly interact with enzyme active sites. Sulfamoylbenzamide derivatives are historically associated with carbonic anhydrase inhibition, though this requires experimental validation for the target compound .

Biological Activity

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, identified by its CAS number 1170967-49-3, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N6O3S2C_{15}H_{20}N_{6}O_{3}S_{2}, with a molecular weight of 396.5 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of functional groups such as sulfamoyl and cyclopentylamine enhances its potential interaction with biological targets.

Biological Activities

  • Antitumor Activity
    • Mechanism of Action : Compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit significant antitumor activity. Research indicates that these compounds can inhibit RNA and DNA synthesis without affecting protein synthesis, targeting key pathways in cancer cell proliferation .
    • Case Studies : In vitro studies have demonstrated that derivatives of 1,3,4-thiadiazole effectively inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For instance, certain thiadiazole derivatives showed IC50 values in the low micromolar range against these cell lines .
  • Antimicrobial Activity
    • Spectrum of Activity : The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specifically, studies have indicated that thiadiazole derivatives can be effective against pathogens like Staphylococcus aureus and Escherichia coli.
    • Comparative Efficacy : In comparative studies, some derivatives exhibited lower minimum inhibitory concentration (MIC) values than standard antibiotics such as ampicillin and fluconazole, indicating superior efficacy .
  • Anti-inflammatory Properties
    • Thiadiazole derivatives have been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity can be beneficial in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntitumorHepG2, A549Inhibition of RNA/DNA synthesis
AntimicrobialStaphylococcus aureusDisruption of bacterial cell wall
Escherichia coliInhibition of bacterial growth
Anti-inflammatoryVariousInhibition of pro-inflammatory cytokines

Mechanisms Underlying Biological Activity

The biological activities associated with this compound can be attributed to several mechanisms:

  • Thiadiazole Ring Interactions : The heteroatoms in the thiadiazole ring facilitate interactions with biological targets such as kinases involved in tumorigenesis and other metabolic pathways.
  • Synergistic Effects : When combined with other pharmacophores, thiadiazole derivatives may exhibit synergistic effects that enhance their overall efficacy while potentially reducing toxicity .

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